REACTION_CXSMILES
|
CN([CH2:4][C:5]1[O:12][C:11]2[CH:10]=[C:9]([C:13]([O:15][CH3:16])=[O:14])[NH:8][C:7]=2[CH:6]=1)C.CI.[BH4-].[Na+].Cl.CC1CCCCC1.C>>[CH3:4][C:5]1[O:12][C:11]2[CH:10]=[C:9]([C:13]([O:15][CH3:16])=[O:14])[NH:8][C:7]=2[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=2NC(=CC2O1)C(=O)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the methyl iodide was removed
|
Type
|
DISSOLUTION
|
Details
|
The resulting salt was dissolved in absolute methanol (5 mL)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was stored in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
the blue precipitate was dissolved
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography over silica gel (0 to 40% EtOAc/heptane over 30 min)
|
Duration
|
30 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2NC(=CC2O1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |